molecular formula C9H12O2 B12988451 (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one CAS No. 1807938-84-6

(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one

Cat. No.: B12988451
CAS No.: 1807938-84-6
M. Wt: 152.19 g/mol
InChI Key: JZUWEBMBMMLTLH-HTRCEHHLSA-N
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Description

(1S,5R)-4-Oxaspiro[bicyclo[320]heptane-6,1’-cyclobutan]-7-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one typically involves the use of photochemistry and cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which allows for the formation of the spirocyclic structure. This reaction often requires the use of photoredox catalysts and blue LED irradiation to achieve high yields and diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one are not well-documented, the principles of photochemistry and cycloaddition can be scaled up for larger-scale synthesis. The use of continuous flow reactors and advanced photoredox catalysts can facilitate the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1S,5S)-Spiro[bicyclo[3.2.0]heptane-2,2’-[1,3]dioxolane]
  • Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-
  • Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, [1S-(1α,3α,5α)]-

Uniqueness

(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

1807938-84-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1R,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one

InChI

InChI=1S/C9H12O2/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6,8H,1-5H2/t6-,8-/m1/s1

InChI Key

JZUWEBMBMMLTLH-HTRCEHHLSA-N

Isomeric SMILES

C1CC2(C1)[C@H]3[C@@H](C2=O)CCO3

Canonical SMILES

C1CC2(C1)C3C(C2=O)CCO3

Origin of Product

United States

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